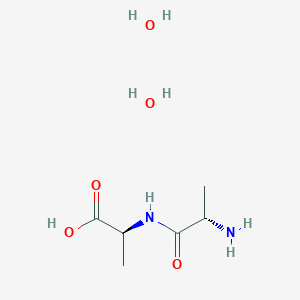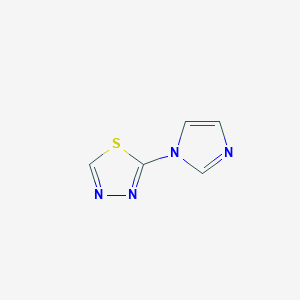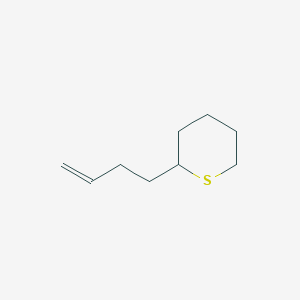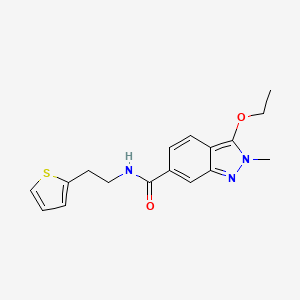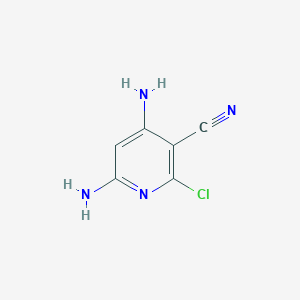
4,6-Diamino-2-chloronicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diamino-2-chloronicotinonitrile is an organic compound with the molecular formula C6H5ClN4 It is a derivative of nicotinonitrile, characterized by the presence of amino groups at the 4 and 6 positions, and a chlorine atom at the 2 position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-chloronicotinonitrile typically involves the chlorination of 4,6-diamino-2-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is isolated by neutralizing the hydrochloride with ammonia water . Another method involves the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide, followed by chlorination .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize costs. These methods often involve optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high efficiency and reproducibility. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Diamino-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Ammonia Water: Used for neutralizing hydrochlorides.
Sodium Methoxide: Used in the synthesis of precursor compounds
Major Products
2-Chloronicotinic Acid: Formed by the hydrolysis of the nitrile group.
Various Substituted Derivatives: Formed by substitution reactions with different nucleophiles.
Aplicaciones Científicas De Investigación
4,6-Diamino-2-chloronicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,6-Diamino-2-chloronicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a chelating agent, forming complexes with metal ions. These complexes can exhibit catalytic activity in various chemical reactions, such as the oxidation of sulfides to sulfoxides . Additionally, its antibacterial activity is attributed to its ability to generate reactive oxygen species (ROS) when interacting with bacterial cells .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Diamino-2-mercaptopyrimidine: Similar in structure but contains a thiol group instead of a nitrile group.
2-Chloronicotinic Acid: A hydrolysis product of 4,6-Diamino-2-chloronicotinonitrile.
1,6-Naphthyridines: Nitrogen-containing heterocycles with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C6H5ClN4 |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
4,6-diamino-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5ClN4/c7-6-3(2-8)4(9)1-5(10)11-6/h1H,(H4,9,10,11) |
Clave InChI |
UGAMQEFGPSGPLU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1N)Cl)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


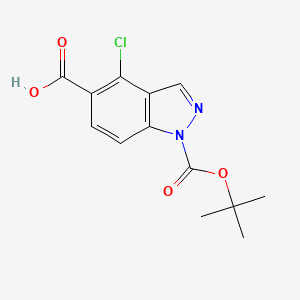



![9,12-Octadecadienoicacid(9Z,12Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13114108.png)
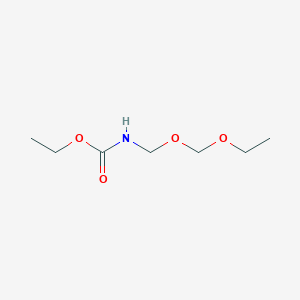

![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13114126.png)
